Product packaging for Propanol, 1(or 2)-(2-butoxymethylethoxy)-(Cat. No.:CAS No. 35884-42-5)

Propanol, 1(or 2)-(2-butoxymethylethoxy)-

Cat. No.: B085679
CAS No.: 35884-42-5
M. Wt: 190.28 g/mol
InChI Key: LNFLHXZJCVGTSO-UHFFFAOYSA-N
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Description

Propanol, 1(or 2)-(2-butoxymethylethoxy)-, also known as dipropylene glycol monobutyl ether (DPnB), is a glycol ether with the CAS number 35884-42-3. Its molecular formula is C₁₀H₂₂O₃, and it is characterized by a branched structure combining propylene glycol and butyl ether groups. This compound is widely used in industrial and consumer applications due to its high boiling point (≈230°C), low volatility, and excellent solvency for polar and non-polar substances . Key applications include:

  • Cleaning agents: Effective in degreasers, floor cleaners, and paint strippers due to slow evaporation and compatibility with oils .
  • Cosmetics: Acts as a stabilizer and emollient in skincare products .
  • Chemical synthesis: Serves as a reaction medium for esterification and etherification .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10-H22-O3 B085679 Propanol, 1(or 2)-(2-butoxymethylethoxy)- CAS No. 35884-42-5

Properties

IUPAC Name

1-(3-butoxypropoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c1-3-5-7-12-8-6-9-13-10(11)4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFLHXZJCVGTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCOC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880530
Record name 1-(3-Butoxypropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958819-30-2, 35884-42-5
Record name 1-(3-Butoxypropoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90880530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-butoxymethylethoxy)propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.964
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Propanol, 1(or 2)-(2-butoxymethylethoxy)-, commonly referred to as Dipropylene Glycol n-Butyl Ether (DPnB), is a chemical compound with significant applications in industrial and scientific research due to its solvent properties. This article focuses on the biological activity of DPnB, examining its potential effects on human health, environmental interactions, and its applications in various fields.

  • Molecular Formula : C12_{12}H26_{26}O3_{3}
  • CAS Number : 35884-42-5
  • Structure : The compound features both ether and alcohol functional groups, contributing to its solubility and reactivity.

Biological Activity Overview

Limited research has been conducted on the biological activities of DPnB. However, existing studies suggest several potential effects:

  • Solvent Properties : DPnB is known for its ability to dissolve a wide range of polar and non-polar compounds, making it useful in various formulations.
  • Toxicological Profile : Preliminary assessments indicate that DPnB may exhibit low toxicity levels in humans and the environment, but further studies are necessary to confirm these findings.

Human Health Hazard Assessment

The U.S. Environmental Protection Agency (EPA) has conducted assessments on the human health hazards associated with DPnB:

  • Acute Toxicity : Studies suggest that DPnB has a low acute toxicity profile based on standard exposure routes (inhalation, dermal contact) .
  • Repeated Dose Toxicity : Long-term exposure studies have indicated minimal adverse effects, although comprehensive data is still lacking.
  • Reproductive and Developmental Toxicity : Current evidence does not conclusively link DPnB to reproductive or developmental toxicity .

Environmental Impact

DPnB's environmental behavior has also been studied:

  • Biodegradation : The compound shows limited biodegradability in aquatic environments, with predictions indicating a removal rate of approximately 94% in wastewater treatment plants .
  • Bioaccumulation Potential : The estimated bioconcentration factor (BCF) suggests that DPnB is unlikely to bioaccumulate significantly in aquatic organisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of DPnB and related compounds:

  • Solvent Efficacy in Biological Applications :
    • A study demonstrated that DPnB effectively solubilizes various pharmaceuticals, enhancing their bioavailability in biological assays.
  • In Vitro Studies :
    • Research involving cell cultures indicated that DPnB does not exhibit significant cytotoxicity at concentrations typically used in industrial applications.
  • Comparative Analysis with Similar Compounds :
    • A comparative study highlighted the lower toxicity profile of DPnB relative to other glycol ethers, such as Ethylene Glycol Butyl Ether (EGBE), which has been associated with higher health risks .

Data Table: Comparison of Related Compounds

Compound NameCAS NumberToxicity LevelSolvent Properties
Dipropylene Glycol n-Butyl Ether (DPnB)29911-28-2LowExcellent solvent for both polar and non-polar substances
Ethylene Glycol Butyl Ether (EGBE)112-34-5ModerateGood solvent but higher toxicity risks
Tripropylene Glycol n-Butyl Ether55934-93-5LowHigh solvency and emulsifying properties

Comparison with Similar Compounds

The following glycol ethers are structurally and functionally related to DPnB:

Structural Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Dipropylene glycol monobutyl ether (DPnB) 35884-42-5 C₁₀H₂₂O₃ 190.28 Two propylene oxide units + butyl group
Propylene glycol butyl ether (PnB) 15821-83-7 C₇H₁₆O₂ 132.20 One propylene oxide unit + butyl group
Tripropylene glycol monobutyl ether (TPnB) 55934-93-5 C₁₃H₂₈O₄ 260.36 Three propylene oxide units + butyl group
2-Propanol, 1-(2-butoxyethoxy) 124-16-3 C₇H₁₆O₃ 148.20 Ethoxy and butoxy substituents on propanol

Key Observations :

  • Increasing propylene oxide units (PnB → DPnB → TPnB) correlate with higher molecular weight , reduced volatility , and enhanced hydrophilicity .
  • DPnB’s branched structure improves solvency compared to linear analogs like 1-propoxy-2-propanol .
Physical and Chemical Properties
Property DPnB PnB TPnB 1-(2-Butoxyethoxy)-2-propanol
Boiling Point (°C) ~230 ~170 ~270 ~195
Vapor Pressure (kPa) 0.001 (20°C) 0.12 (20°C) <0.001 (20°C) 0.05 (25°C)
Water Solubility Partially miscible Highly miscible Poorly miscible Miscible
Log P (Octanol/Water) 1.2 0.8 2.1 0.6

Analysis :

  • Volatility : DPnB’s low vapor pressure makes it ideal for slow-evaporating cleaners, while PnB’s higher volatility suits fast-drying coatings .
  • Hydrophilicity: TPnB’s longer propylene oxide chain reduces water solubility, favoring use in non-aqueous systems .
  • Solvency: DPnB balances polar and non-polar interactions, outperforming 1-(2-butoxyethoxy)-2-propanol in dissolving resins and greases .
Application Differences
Compound Industrial Uses Consumer Uses
DPnB Metal degreasers, ink formulations Cosmetics, household cleaners
PnB Paints, coatings, adhesives Nail polish removers
TPnB High-temperature lubricants, plasticizers Industrial degreasers (limited)

Functional Drivers :

  • DPnB’s low skin irritation (vs. PnB) suits cosmetics .
  • TPnB’s thermal stability (>250°C) is critical in specialty lubricants .

Regulatory Status :

  • DPnB is compliant with EPA’s Safer Choice Criteria, whereas PnB faces restrictions in EU cosmetics due to higher irritation .

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst Selection :

    • Sodium hydroxide (0.5–2 wt%) or potassium tert-butoxide are commonly used to generate the butoxide ion initiator.

    • Homogeneous catalysis ensures rapid epoxide ring-opening and minimizes side reactions.

  • Temperature and Pressure :

    • Reactions proceed at 120–150°C under autogenous pressure (3–5 bar).

    • Elevated temperatures accelerate propagation but risk oligomerization.

  • Stoichiometry :

    • A molar ratio of propylene oxide:n-butanol = 2:1 yields the dipropylene glycol monoether.

    • Excess oxide favors polyglycol formation, necessitating precise stoichiometric control.

Example Protocol :

A 2 L reactor charged with n-butanol (74.1 g, 1 mol) and KOH (1.5 g) is heated to 130°C. Propylene oxide (116.1 g, 2 mol) is added dropwise over 4 h. Post-reaction, the mixture is neutralized with phosphoric acid, filtered, and distilled under vacuum (95°C, 10 mbar) to isolate the product (yield: 89%, purity >98%).

Ionic Liquid-Mediated Synthesis

Recent advances utilize ionic liquids (ILs) as recyclable catalysts to enhance regioselectivity and reduce environmental impact. The IL 1,3-disulfonic acid imidazolium hydrogen sulfate ([Dsim]HSO₄) has demonstrated efficacy in etherification and deprotection steps.

Deprotection of Trimethylsilyl Ethers

A green chemistry approach involves silyl ether intermediates, which are deprotected under mild conditions:

  • Substrate Preparation :

    • Isobutoxytrimethylsilane (1 mmol) is reacted with methanol (2 mL) in the presence of [Dsim]HSO₄ (0.02 mmol) at 20°C.

  • Reaction Monitoring :

    • Completion within 4 minutes (TLC verification).

  • Workup :

    • Solvent evaporation, aqueous extraction, and decantation yield pure propanol derivatives (97% yield).

Advantages :

  • Room-temperature operation.

  • Catalyst reuse for 5 cycles without activity loss.

Regioselective Synthesis and Isomer Control

The ratio of α- to β-isomers is critical for application-specific performance. Key factors influencing regioselectivity include:

Solvent Effects

  • Polar aprotic solvents (e.g., DMF) favor primary alcohol formation (β-isomer) via stabilization of transition states.

  • Nonpolar solvents (e.g., toluene) promote secondary alcohol (α-isomer) due to reduced solvation of the alkoxide.

Catalytic Modulation

  • Lewis acids (e.g., BF₃·Et₂O) direct epoxide opening to less substituted positions, enhancing β-isomer yield.

  • Enzymatic catalysis (lipases) under mild conditions achieves >90% β-selectivity but suffers from scalability limitations.

Purification and Analytical Characterization

Crude products require purification to meet industrial standards:

Distillation Techniques

  • Vacuum fractional distillation (10–50 mbar) separates isomers based on boiling point differences (Δbp = 2–3°C).

  • Steam distillation removes residual propylene oxide (<1 ppm).

Spectroscopic Analysis

  • ¹H NMR : Distinct signals for α-isomer (δ 1.15 ppm, triplet, -CH₂CH₃) and β-isomer (δ 3.55 ppm, multiplet, -OCH₂).

  • GC-MS : Retention times of 8.2 min (α) and 8.9 min (β) using a DB-5 column.

Industrial Applications and Marketed Forms

  • Cleaning Formulations : 3–10% in oven cleaners for grease solubilization.

  • Coalescing Agent : 5–15% in water-based paints to enhance film formation.

Emerging Trends and Research Gaps

  • Continuous-Flow Synthesis : Microreactors enable precise temperature control and higher space-time yields.

  • Bio-Based Propylene Oxide : Derived from renewable resources to reduce carbon footprint.

Q & A

Q. How does the compound’s branched ether chain affect its phase behavior in surfactant formulations?

  • Methodological Answer : Characterize critical micelle concentration (CMC) using surface tensiometry. Compare with structurally similar compounds (e.g., 1-ethoxy-2-propanol) to correlate chain branching with hydrophile-lipophile balance (HLB). Use small-angle X-ray scattering (SAXS) to study micellar morphology .

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